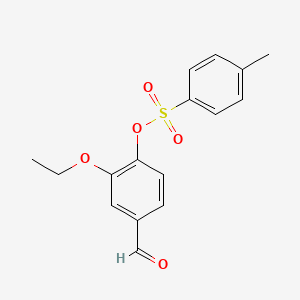

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-3-20-16-10-13(11-17)6-9-15(16)21-22(18,19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDMBDXSPYEWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-ethoxy-4-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate involves its reactivity at the formyl and sulfonate groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the phenyl ring, sulfonate ester groups, or appended functional groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences

Substituent Effects on Reactivity: The ethoxy group in this compound increases steric hindrance compared to 4-Formylphenyl 4-methylbenzenesulfonate, reducing nucleophilic attack rates at the formyl group .

Leaving Group Efficiency :

- 4-Methylbenzenesulfonate (tosyl) groups are superior leaving groups compared to acetate or isobutyrate esters, making the target compound more reactive in SN2 reactions ().

Thermal Stability :

- Compounds with bulkier ester groups (e.g., isobutyrate) exhibit higher boiling points (328.5°C for 188417-26-7) due to increased van der Waals interactions, whereas sulfonates like 431929-61-2 have predicted higher thermal stability (524.6°C) .

Synthetic Utility :

- The target compound’s tosyl group facilitates its use in protecting-group strategies and cross-coupling reactions, unlike acetate derivatives, which are more prone to hydrolysis ().

- 4-Formylphenyl 4-methylbenzenesulfonate (CAS 80459-48-9) is a precursor in microwave-assisted syntheses of heterocycles, but lacks the ethoxy group’s directing effects .

Table 2: Application Comparison

Research Findings and Trends

- Synthetic Methodologies : Microwave irradiation () and cesium carbonate-mediated reactions () are effective for sulfonate ester synthesis, improving yields and reducing side products.

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., formyl) enhance electrophilicity, while alkoxy groups (e.g., ethoxy) modulate solubility in polar solvents .

- Emerging Applications : The target compound’s structural analogs are being explored in drug delivery systems due to their hydrolytic stability and tunable release profiles ().

Biological Activity

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including experimental findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C17H18O4S

- Molecular Weight : 318.39 g/mol

- IUPAC Name : this compound

The compound features a formyl group attached to a phenyl ring, which is further substituted with an ethoxy group and a sulfonate moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that:

- IC50 Value : 25 µg/mL

This IC50 value demonstrates that the compound possesses considerable antioxidant activity, which may play a role in mitigating oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound showed:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These results indicate that the compound may possess potential anticancer properties, warranting further investigation into its mechanism of action.

Case Study: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal explored the antimicrobial efficacy of various sulfonate derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

Research Findings on Antioxidant Properties

Another research article focused on the antioxidant properties of the compound and compared it with standard antioxidants like ascorbic acid. The findings indicated that while ascorbic acid had an IC50 of approximately 15 µg/mL, the tested compound's IC50 was slightly higher but still significant .

Cytotoxic Mechanism Investigation

A detailed investigation into the cytotoxic mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This pathway activation was confirmed through flow cytometry analysis and Western blotting techniques .

Q & A

Q. What are the recommended methodologies for synthesizing 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield and purity?

Synthesis typically involves esterification between 4-methylbenzenesulfonyl chloride and a phenolic precursor (e.g., 2-ethoxy-4-formylphenol) under basic conditions. Key steps include:

- Dissolving the phenolic compound in a polar aprotic solvent (e.g., dichloromethane or THF) and adding a base (e.g., pyridine or triethylamine) to deprotonate the hydroxyl group .

- Slow addition of 4-methylbenzenesulfonyl chloride at 0–5°C to minimize side reactions.

- Reaction completion monitored via TLC or NMR .

- Purification via recrystallization from ethanol/water mixtures, yielding colorless crystals (45–60% yield) . Critical factors : Temperature control, stoichiometric ratios (1:1 for phenol:sulfonyl chloride), and solvent polarity directly impact purity. Excess base can hydrolyze the sulfonate ester.

Q. How can crystallographic techniques validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., ethanol/water) .

- Data collection using a Bruker D8 Quest ECO diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Structure solution with SHELXS (direct methods) and refinement using SHELXL (full-matrix least-squares on ) . Example data :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| (Å) | 14.6392, 5.7111, 17.5295 |

| 0.027 | |

| () | 0.042 |

| This confirms the sulfonate ester geometry and ethoxy/formyl substituent positions . |

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

The sulfonate oxygen atoms act as hydrogen-bond acceptors, while the ethoxy and formyl groups may participate as donors. Graph-set analysis () can classify interactions:

- Primary interactions : (e.g., from adjacent molecules) form infinite [010] chains .

- Secondary interactions : Weak contacts stabilize the lattice . Impact : Stronger hydrogen bonds correlate with higher melting points and reduced solubility in non-polar solvents .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The formyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the sulfonate ester .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The ethoxy group’s hydrophobicity may influence binding affinity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound?

Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Standardized conditions : Use deuterated DMSO or CDCl₃ for NMR; compare with calculated shifts (e.g., ACD/Labs or ChemDraw).

- 2D NMR : HSQC and HMBC resolve overlapping signals, confirming connectivity between ethoxy ( 1.2–1.4 ppm) and aromatic protons ( 7.0–8.0 ppm) .

- Cross-validation : Pair NMR with IR (sulfonate S=O stretch at 1170–1200 cm⁻¹) and mass spectrometry (ESI-MS: [M+H]⁺ expected at m/z 335.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.